

# InChI key and SMILES string for 3-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Methylbenzamide

Cat. No.: B1583426

Get Quote

# An In-depth Technical Guide to 3-Methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifier, physicochemical properties, and a detailed experimental protocol for the synthesis of **3-Methylbenzamide**. Additionally, a proposed signaling pathway for the antibacterial activity of related benzamide derivatives is presented.

### **Chemical Identifiers**

The unambiguous identification of chemical substances is crucial for research and development. The International Chemical Identifier (InChI) and the Simplified Molecular Input Line Entry System (SMILES) are two key standards for representing chemical structures.

InChIKey: WGRPQCFFBRDZFV-UHFFFAOYSA-N[1][2][3]

SMILES String: Cc1cccc(c1)C(N)=O[1][2]

## **Quantitative Data**

A summary of the key physicochemical properties of **3-Methylbenzamide** is provided in the table below. This data is essential for understanding the compound's behavior in various



#### experimental settings.

| Property          | Value                            |
|-------------------|----------------------------------|
| Molecular Formula | C <sub>8</sub> H <sub>9</sub> NO |
| Molecular Weight  | 135.16 g/mol [1]                 |
| Melting Point     | 94-96 °C[1]                      |
| Boiling Point     | 248.86 °C (estimated)            |
| Density           | 1.1031 g/cm³ (estimated)         |
| Flash Point       | 107.2 °C                         |
| Vapor Pressure    | 0.0181 mmHg at 25 °C             |
| CAS Number        | 618-47-3[1][2]                   |

# Experimental Protocols Synthesis of 3-Methylbenzamide from 3-Methylbenzoic Acid

This protocol details a common method for the synthesis of **3-Methylbenzamide** via the amidation of **3-methylbenzoic** acid. The procedure involves the activation of the carboxylic acid followed by the introduction of an amine source.

#### Materials:

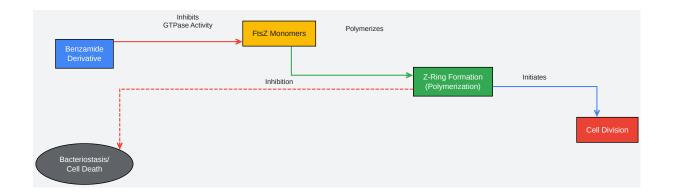
- 3-Methylbenzoic acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)
- Ammonia solution (e.g., 28% in water or 0.5 M in dioxane)
- Dichloromethane (DCM) or Dimethylformamide (DMF)



- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

#### Procedure:

- Dissolution: In a clean, dry round-bottom flask, dissolve 3-methylbenzoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
- Activation: To the stirred solution, add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).
- Stirring: Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the active ester intermediate.
- Amination: Slowly add a solution of ammonia (2.0 equivalents) to the reaction mixture.
- Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using
   Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up:
  - Once the reaction is complete, dilute the mixture with DCM.
  - Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
  - Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>.




#### · Purification:

- Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
- The crude product can be further purified by recrystallization or column chromatography on silica gel to yield pure **3-Methylbenzamide**.

## **Signaling Pathway and Mechanism of Action**

Recent studies have indicated that certain benzamide derivatives exhibit antibacterial properties by targeting the bacterial cell division protein FtsZ. While the specific activity of **3-Methylbenzamide** as an FtsZ inhibitor requires further investigation, the following diagram illustrates the proposed mechanism for related compounds.



Click to download full resolution via product page

Caption: Proposed mechanism of antibacterial action for benzamide derivatives via inhibition of FtsZ polymerization.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. CN101362707A Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [InChI key and SMILES string for 3-Methylbenzamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583426#inchi-key-and-smiles-string-for-3-methylbenzamide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com